Head-to-Head CK2 Inhibitory Potency: 5-(4-Methylphenyl) vs. 5-(4-Ethoxyphenyl) Thieno[2,3-d]pyrimidine-4-ylthio Derivatives
In a direct head-to-head comparison of 28 thieno[2,3-d]pyrimidine derivatives against human protein kinase CK2, the 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid derivative (incorporating the 5-(4-methylphenyl) scaffold) achieved an IC50 of 0.1 μM, representing a 1.25-fold improvement over the corresponding 5-(4-ethoxyphenyl) analog (IC50 = 0.125 μM) [1]. This quantitative difference demonstrates that the 4-methyl substituent on the phenyl ring confers a measurable advantage in CK2 inhibitory potency compared to the 4-ethoxy congener.
| Evidence Dimension | In vitro IC50 against human protein kinase CK2 |
|---|---|
| Target Compound Data | IC50 = 0.1 μM (3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid) |
| Comparator Or Baseline | IC50 = 0.125 μM (3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid) |
| Quantified Difference | 1.25-fold lower IC50 (more potent) |
| Conditions | In vitro kinase assay; recombinant human CK2 holoenzyme; 28 compounds tested in the same study under identical conditions |
Why This Matters
The 1.25-fold potency advantage directly impacts the structure-activity relationship strategy: selecting the 5-(4-methylphenyl) scaffold over the 5-(4-ethoxyphenyl) variant yields a more potent CK2 inhibitor, which can reduce the required compound concentration in cell-based assays and improve the window for selectivity profiling.
- [1] Golub, A. G., Bdzhola, V. G., Briukhovetska, N. V., Balanda, A. O., Kukharenko, O. P., Kotey, I. M., Ostrynska, O. V., & Yarmoluk, S. M. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870–876. View Source
